molecular formula C19H28N2O2 B5716363 N-cycloheptyl-4-(4-morpholinylmethyl)benzamide

N-cycloheptyl-4-(4-morpholinylmethyl)benzamide

Cat. No. B5716363
M. Wt: 316.4 g/mol
InChI Key: NKIBRODZYJMNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-(4-morpholinylmethyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. It is commonly referred to as CMH-1 and belongs to the class of benzamides.

Scientific Research Applications

CMH-1 has been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CMH-1 has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. Furthermore, CMH-1 has been studied for its potential use in the treatment of neuropathic pain and inflammation.

Mechanism of Action

The mechanism of action of CMH-1 is not fully understood. However, it has been proposed that CMH-1 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and have anti-inflammatory properties.
Biochemical and Physiological Effects:
CMH-1 has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. It has also been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In addition, CMH-1 has been shown to inhibit the activity of HDACs, leading to changes in gene expression. CMH-1 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using CMH-1 in lab experiments is its potential use in cancer therapy. CMH-1 has been shown to inhibit the growth of cancer cells and increase the sensitivity of cancer cells to chemotherapy drugs. Furthermore, CMH-1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using CMH-1 in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CMH-1. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of neuropathic pain and inflammation. Furthermore, future studies could focus on improving the solubility of CMH-1 in water to make it easier to use in lab experiments. Overall, the study of CMH-1 has the potential to lead to the development of new therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of CMH-1 involves the reaction of 4-(4-morpholinylmethyl)benzoic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

N-cycloheptyl-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(20-18-5-3-1-2-4-6-18)17-9-7-16(8-10-17)15-21-11-13-23-14-12-21/h7-10,18H,1-6,11-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIBRODZYJMNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-4-(morpholin-4-ylmethyl)benzamide

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